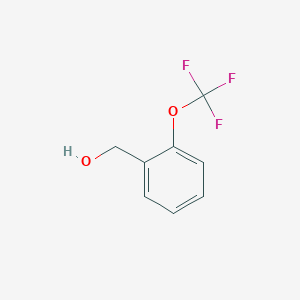

2-(Trifluoromethoxy)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOVMLDFMWLRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380432 | |

| Record name | 2-(Trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-07-6 | |

| Record name | 2-(Trifluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)benzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl Alcohol (CAS Number 175278-07-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)benzyl alcohol is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The presence of the trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity, making it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a representative synthetic protocol, and its potential applications in research and development. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes illustrative spectroscopic data from the closely related analogue, 2-(trifluoromethyl)benzyl alcohol, to provide researchers with a comparative and practical reference.

Physicochemical Properties

This compound is a white to almost white clear liquid or fused solid at room temperature.[1] Its key physical and chemical properties, compiled from various chemical suppliers, are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 175278-07-6 | [1][2] |

| Molecular Formula | C₈H₇F₃O₂ | [1][2] |

| Molecular Weight | 192.14 g/mol | [1][2] |

| Appearance | White to almost white clear liquid or fused solid | [1] |

| Boiling Point | 96-98 °C at 12 mmHg | [3] |

| Density | 1.33 g/cm³ | [1] |

| Refractive Index | n20/D 1.45 | [1] |

| Purity | ≥96% (GC) | [1] |

| Storage Conditions | Room temperature, sealed in a dry environment | [1] |

Synthesis and Reactivity

Representative Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzoic Acid

Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (6N)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-(trifluoromethoxy)benzoic acid in anhydrous tetrahydrofuran under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly add 6N hydrochloric acid to quench the reaction until no further gas evolution is observed.

-

Add water to the mixture and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

Spectroscopic Analysis (Illustrative Data from 2-(Trifluoromethyl)benzyl Alcohol)

As specific spectroscopic data for this compound is not publicly available, the following tables present the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the structurally similar compound, 2-(trifluoromethyl)benzyl alcohol (CAS 346-06-5), for illustrative purposes.[5][6] This data can serve as a useful reference for researchers in characterizing their synthesized this compound, with the expectation of similar aromatic splitting patterns and characteristic shifts for the benzylic protons and carbon.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.63 | d | 1H | Aromatic H |

| 7.59 | d | 1H | Aromatic H |

| 7.50 | t | 1H | Aromatic H |

| 7.33 | t | 1H | Aromatic H |

| 4.79 | s | 2H | -CH₂OH |

| 3.06 | s | 1H | -CH₂OH |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 139.25 | Aromatic C |

| 132.09 | Aromatic C |

| 128.62 | Aromatic C |

| 127.33 | Aromatic C |

| 125.65 | Aromatic C |

| 123.34 | Aromatic C |

| 121.16 | q, -CF₃ |

| 61.08 | -CH₂OH |

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 176 | 79.3 | [M]⁺ |

| 157 | 17.9 | [M - H₂O]⁺ |

| 127 | 100 | [M - H₂O - HF]⁺ |

| 109 | 16.6 | [C₇H₅O]⁺ |

| 79 | 51.0 | [C₆H₅]⁺ |

Applications in Drug Development and Research

The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry due to its unique electronic properties and steric profile. It is more lipophilic and metabolically stable than a methoxy group, which can lead to improved pharmacokinetic properties of drug candidates.[4] this compound serves as a key intermediate for introducing the 2-(trifluoromethoxy)benzyl moiety into larger molecules.

While specific examples of drugs synthesized directly from this compound are not widely reported, the strategic importance of the trifluoromethoxy-substituted phenyl motif is well-established in drug discovery.

The logical relationship for the utility of fluorinated building blocks like this compound in drug discovery is depicted below.

Safety Information

Safety data sheets (SDS) for this compound are available from several suppliers.[1][7] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the manufacturer's SDS.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. While detailed experimental and spectroscopic data for this specific compound are not widely available, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and illustrative data from a close structural analogue. The unique properties conferred by the trifluoromethoxy group make this and related compounds important tools for researchers aiming to optimize the biological activity and pharmacokinetic profiles of novel molecules.

References

- 1. This compound | 175278-07-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. Page loading... [guidechem.com]

- 5. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum [chemicalbook.com]

- 6. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]

- 7. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethoxy)benzyl alcohol, a versatile building block in modern medicinal and agricultural chemistry. The trifluoromethoxy (-OCF₃) group imparts unique electronic and lipophilic characteristics to the molecule, influencing its reactivity, metabolic stability, and the biological activity of its derivatives. This document consolidates available data on its key properties, outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and application.

Core Physicochemical Properties

The unique properties of this compound stem from the strong electron-withdrawing nature and high lipophilicity of the trifluoromethoxy substituent. These characteristics are crucial for its application in the synthesis of novel bioactive molecules.[1] A summary of its key physicochemical data is presented below.

Identification and Structure

| Parameter | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 175278-07-6 | [1][3] |

| Molecular Formula | C₈H₇F₃O₂ | [1][2][3] |

| Molecular Weight | 192.14 g/mol | [1][2][3] |

| Appearance | White to almost white clear liquid or fused solid | [1][2] |

Spectroscopic and Physical Data

| Parameter | Value | Reference |

| Boiling Point | 98 °C at 12 mmHg; 96 °C | [1][4] |

| Density | 1.33 g/cm³ (predicted: 1.337 ± 0.06 g/cm³) | [1][4] |

| Refractive Index (n20D) | 1.45; 1.4480 to 1.4520 | [1][4] |

| Flash Point | 96-98°C at 12mm | [4] |

Acidity and Lipophilicity

| Parameter | Value | Reference |

| pKa (Predicted) | 14.12 ± 0.10 | [2] |

| Solubility | Soluble in various organic solvents. Slightly soluble in water. | [1][5] |

| logP (Octanol-Water Partition Coefficient) | No experimental data found. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe methodologies for key experiments.

Synthesis of this compound

While a specific protocol for this compound was not found, a common synthetic route involves the reduction of the corresponding benzoic acid. The following is a plausible experimental protocol adapted from the synthesis of a similar compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[6]

Reaction: Reduction of 2-(Trifluoromethoxy)benzoic acid.

Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 6N

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Nitrogen gas (N₂)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2-(Trifluoromethoxy)benzoic acid in anhydrous THF.

-

Place the flask in an ice bath to cool the solution to 0 °C while stirring under a nitrogen atmosphere.

-

Slowly add the borane-tetrahydrofuran complex dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly add 6N HCl to quench the reaction until no more gas is evolved.

-

Add water to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is a key physical constant that can be determined using simple distillation.

Materials:

-

This compound sample

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Set up the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb, and the temperature remains constant. This stable temperature is the boiling point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[7][8]

Materials:

-

This compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for sparingly soluble compounds)[9]

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the curve. The pKa is the pH at half the equivalence point volume.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method, which is the traditional and most reliable method.[10][11]

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare pre-saturated n-octanol and water by shaking equal volumes of the two solvents together and allowing the phases to separate.

-

Accurately prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other solvent to the funnel/tube.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely (centrifugation can be used to aid separation).

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the analyte in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Logical and Experimental Workflows

Visualizing workflows can aid in understanding the synthesis and application of this compound.

Caption: Synthetic pathway and applications of the target compound.

Caption: Workflow for determining key physicochemical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 175278-07-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 175278-07-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-(Trifluoromethyl)benzyl alcohol(346-06-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. mdpi.com [mdpi.com]

- 11. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 2-(Trifluoromethoxy)benzyl Alcohol

This guide provides an in-depth overview of the physicochemical properties of 2-(Trifluoromethoxy)benzyl alcohol, a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of the trifluoromethoxy group, which can enhance the metabolic stability and lipophilicity of target molecules. This document is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below. These properties are essential for its application in synthetic chemistry, influencing reaction kinetics, solubility, and purification strategies.

| Property | Value |

| Molecular Formula | C8H7F3O2[2][3] |

| Molecular Weight | 192.14 g/mol [2][3] |

| Boiling Point | 96-98°C at 12 mmHg[2][3] |

| Density (Predicted) | 1.337 ± 0.06 g/cm³[2][3] |

| Refractive Index | 1.4480 to 1.4520[2][3] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions[2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary or published in peer-reviewed chemical literature. The following section outlines a generalized workflow for the characterization of such a chemical entity, providing a conceptual framework for laboratory practice.

A generalized experimental workflow for the characterization of a synthesized chemical compound like this compound is depicted in the following diagram. This process ensures the purity and confirms the identity of the target molecule.

Caption: A conceptual workflow for the synthesis, purification, and characterization of a chemical compound.

This diagram illustrates a logical progression from the initial synthesis and purification of the compound to its detailed analysis using various spectroscopic and chromatographic techniques to confirm its structure and purity. The final step involves the determination of its physical properties.

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(Trifluoromethoxy)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details three core synthesis strategies: the reduction of corresponding carbonyl compounds, the Grignard reaction, and the hydrolysis of benzyl halides. Each method is presented with detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Reduction of 2-(Trifluoromethoxy)benzaldehyde or 2-(Trifluoromethoxy)benzoic acid

The reduction of a carbonyl group is a fundamental and widely employed transformation in organic synthesis for the preparation of alcohols. For the synthesis of this compound, both the corresponding benzaldehyde and benzoic acid serve as viable starting materials.

Pathway Overview:

This pathway involves the use of a suitable reducing agent to convert the aldehyde or carboxylic acid functionality into a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) for aldehydes and more powerful reagents like lithium aluminum hydride (LiAlH₄) or borane complexes for carboxylic acids.

Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzaldehyde with Sodium Borohydride

This protocol is a representative procedure for the reduction of an aromatic aldehyde to a primary alcohol.[1][2][3]

Materials:

-

2-(Trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 2-(Trifluoromethoxy)benzaldehyde (1.0 eq) in methanol or ethanol (10 volumes).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane (2 x 10 volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or distillation if necessary.

Quantitative Data for Reduction Reactions

| Starting Material Analogue | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzaldehyde | NaBH₄ / Wet Al₂O₃ | Solvent-free | 100 | [4] |

| Benzaldehyde | NaBH₄ | Dichloromethane | 96 | [5] |

| 3,5-bis-(Trifluoromethyl)-benzaldehyde | Formate/Palladium catalyst | Not specified | 57 (as part of a mixture) | [6] |

Grignard Reaction with Formaldehyde

The Grignard reaction is a powerful C-C bond-forming reaction. For the synthesis of this compound, the corresponding Grignard reagent, 2-(trifluoromethoxy)phenylmagnesium halide, can be reacted with formaldehyde.

Pathway Overview:

The synthesis begins with the formation of the Grignard reagent from an aryl halide (typically a bromide or chloride) and magnesium metal in an anhydrous ether solvent. This organometallic intermediate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent acidic work-up protonates the resulting alkoxide to yield the primary benzyl alcohol.

Experimental Protocol: Grignard Synthesis

This protocol is a general procedure for the synthesis of a primary benzyl alcohol via a Grignard reaction with formaldehyde.

Materials:

-

2-Bromo-1-(trifluoromethoxy)benzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Paraformaldehyde or formaldehyde gas

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.

-

Add a small amount of anhydrous THF or diethyl ether.

-

In the dropping funnel, prepare a solution of 2-Bromo-1-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF or diethyl ether.

-

Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Slowly add paraformaldehyde (1.5 eq) or bubble formaldehyde gas through the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with dichloromethane or ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Quantitative Data for Grignard Syntheses

The following table provides representative yields for the synthesis of benzyl alcohols using the Grignard reaction.

| Aryl Halide Analogue | Electrophile | Solvent | Yield (%) | Reference |

| Benzylmagnesium chloride | Formaldehyde | Not specified | Not specified, but a known reaction | [7] |

| 3-Bromo-1-butene | Benzaldehyde | Diethyl ether | 85-95 (for homoallylic alcohol) | [8] |

Hydrolysis of 2-(Trifluoromethoxy)benzyl Halide

The hydrolysis of a benzyl halide to the corresponding benzyl alcohol is another viable synthetic route. This reaction is typically carried out in the presence of water, often with a base or under elevated temperatures to facilitate the nucleophilic substitution.

Pathway Overview:

This pathway involves the substitution of the halide on the benzylic carbon with a hydroxyl group from water. The reaction can be performed under neutral, acidic, or basic conditions. Basic conditions, using reagents like sodium carbonate or sodium hydroxide, are common to neutralize the hydrohalic acid byproduct.

Experimental Protocol: Hydrolysis of 2-(Trifluoromethoxy)benzyl Chloride

This protocol is based on general procedures for the hydrolysis of benzyl chlorides.[7][9][10][11][12]

Materials:

-

2-(Trifluoromethoxy)benzyl chloride

-

Water

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (optional)

-

Organic solvent for extraction (e.g., Toluene, Dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(Trifluoromethoxy)benzyl chloride (1.0 eq) and water (10-70 eq).

-

If a base is used, add sodium carbonate or an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (typically 100-180 °C, may require a sealed vessel for higher temperatures) with vigorous stirring for several hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If the product separates as an oil, separate the organic layer. Otherwise, extract the aqueous mixture with an organic solvent like toluene or dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Quantitative Data for Hydrolysis Reactions

The following table presents data for the hydrolysis of benzyl chlorides to benzyl alcohols, which can be used to estimate the potential yield for the synthesis of this compound.

| Starting Material | Conditions | Conversion (%) | Yield (%) | Reference |

| Benzyl chloride | Water, 100 °C, 240 min | 38 | 91 | [12] |

| Benzyl chloride | Water, 130 °C, 10 min | 85 | 93 | [12] |

| m-Trifluoromethyl benzyl chloride | Sodium acetate, Propanol, 105 °C, 240 h | 100 | 85 | [9] |

Conclusion

This technical guide has outlined three primary and effective synthesis pathways for this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the desired purity of the final product. The reduction of the corresponding benzaldehyde is often a high-yielding and straightforward approach. The Grignard synthesis offers a classic and reliable method for constructing the carbon skeleton. Finally, the hydrolysis of the benzyl halide provides an alternative route, particularly if the halide is a readily available starting material. The provided protocols and data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries to guide their synthetic strategies.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 7. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]

- 10. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

Chemical structure and IUPAC name of 2-(Trifluoromethoxy)benzyl alcohol

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It covers the compound's chemical structure, nomenclature, physicochemical properties, a representative synthesis protocol, and its applications in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Structure

This compound is an aromatic alcohol distinguished by a trifluoromethoxy (-OCF₃) group at the ortho position of the benzene ring. This functional group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and bioavailability of target molecules.[1]

-

IUPAC Name: [2-(Trifluoromethoxy)phenyl]methanol

-

Chemical Structure: (A 2D representation of the chemical structure consists of a benzene ring substituted at position 1 with a hydroxymethyl group (-CH₂OH) and at position 2 with a trifluoromethoxy group (-OCF₃).)

Physicochemical Properties

The properties of this compound make it a versatile reagent for various chemical transformations. Quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to almost white clear liquid or fused solid | [1][2] |

| Boiling Point | 96-98 °C at 12 mmHg | [1][2] |

| Density | 1.337 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Refractive Index (n20D) | 1.4480 to 1.4520 | [2][3] |

| Purity | ≥ 96% (GC) | [1] |

| Storage Conditions | Store at room temperature, sealed in a dry environment | [1][2][3] |

Synthesis and Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis.[2] A common and effective method for its preparation is the reduction of the corresponding carboxylic acid, 2-(trifluoromethoxy)benzoic acid. The following protocol is a representative example based on established methods for the reduction of substituted benzoic acids to benzyl alcohols.

Representative Protocol: Reduction of 2-(Trifluoromethoxy)benzoic Acid

This procedure is based on the well-documented reduction of aromatic carboxylic acids using borane complexes, a standard transformation in organic synthesis.

Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 3-6N)

-

Ethyl acetate

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2-(trifluoromethoxy)benzoic acid in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature at or below 5 °C. The molar ratio of the borane complex to the benzoic acid is typically around 2:1.[4]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1.5 to 3 hours to ensure the reaction goes to completion.[4]

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the flask back to 0 °C. Cautiously and slowly add aqueous HCl to quench the excess borane complex. Vigorous gas evolution (hydrogen) will occur. Continue the addition until the gas evolution ceases.[4]

-

Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (typically 2-3 times).[4]

-

Workup: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be further purified by vacuum distillation or column chromatography if necessary.

References

Spectroscopic Analysis of 2-(Trifluoromethoxy)benzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethoxy)benzyl alcohol (CAS Number: 175278-07-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents available data, predicted values based on its chemical structure, and comparative data from the closely related compound, 2-(Trifluoromethyl)benzyl alcohol. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is an aromatic alcohol distinguished by the presence of a trifluoromethoxy group (-OCF₃) at the ortho position of the benzyl ring. This functional group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3]

Molecular Formula: C₈H₇F₃O₂[1]

Molecular Weight: 192.14 g/mol [1]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. For comparative purposes, experimental data for 2-(Trifluoromethyl)benzyl alcohol is also provided, with the key structural difference being the substituent at the 2-position (-OCF₃ vs. -CF₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | CDCl₃ (Predicted) | ~7.3-7.5 | m | 4H | Ar-H |

| ~4.7 | s | 2H | -CH₂- | ||

| ~2.0-3.0 | br s | 1H | -OH | ||

| 2-(Trifluoromethyl)benzyl alcohol | CDCl₃ | 7.63 | d | 1H | Ar-H |

| 7.59 | d | 1H | Ar-H | ||

| 7.50 | t | 1H | Ar-H | ||

| 7.33 | t | 1H | Ar-H | ||

| 4.79 | s | 2H | -CH₂- | ||

| 3.06 | br s | 1H | -OH |

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | CDCl₃ (Predicted) | ~147 (q, ¹JCF ≈ 257 Hz) |

| ~130-140 | ||

| ~120-130 | ||

| ~60-65 | ||

| 2-(Trifluoromethyl)benzyl alcohol | CDCl₃ | 139.2, 132.1, 128.6, 127.3, 125.6 (q), 121.2, 61.1 |

Note: Predicted values for this compound are based on established chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| This compound | O-H stretch | ~3300-3600 | Strong, broad |

| C-H stretch (aromatic) | ~3000-3100 | Medium | |

| C-H stretch (aliphatic) | ~2850-3000 | Medium | |

| C=C stretch (aromatic) | ~1450-1600 | Medium-Strong | |

| C-O stretch | ~1050-1250 | Strong | |

| C-F stretch | ~1100-1300 | Strong | |

| 2-(Trifluoromethyl)benzyl alcohol | O-H stretch | 3350 | Strong, broad |

| C-H stretch (aromatic) | 3070 | Medium | |

| C=C stretch (aromatic) | 1605, 1580, 1455 | Medium-Strong | |

| C-O stretch | 1030 | Strong | |

| C-F stretch | 1315 | Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | [M]+ (m/z) | Key Fragment Ions (m/z) |

| This compound | EI (Predicted) | 192 | 175, 163, 133, 107, 77 |

| 2-(Trifluoromethyl)benzyl alcohol | EI | 176 | 157, 107, 79, 77 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube using a pipette.

-

Acquisition: Insert the NMR tube into the spectrometer.

-

¹H NMR: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.

-

¹³C NMR: Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Kimwipes

-

Isopropanol

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Solvent (e.g., dichloromethane or ethyl acetate)

-

Vials and syringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

-

GC Separation: The sample is vaporized and separated on the GC column. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (typically by electron impact, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Physicochemical Properties of 2-(Trifluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the boiling and melting points of 2-(Trifluoromethoxy)benzyl alcohol, a versatile building block in the pharmaceutical and agrochemical industries. The inclusion of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of molecules, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[1]

Physicochemical Data

The following table summarizes the reported boiling point of this compound.

| Property | Value | Conditions |

| Boiling Point | 98 °C | at 12 mmHg |

| Boiling Point | 96-98 °C | at 12 mmHg[2] |

| Boiling Point | 96 °C |

Note on Melting Point: A definitive melting point for this compound is not consistently reported in the reviewed literature. The compound is described as a "white to almost white clear liquid"[1], suggesting a melting point at or below room temperature. Another source describes it as a "fused solid" at room temperature. This ambiguity indicates that the melting point may be close to ambient temperatures. For comparison, the related compound 2,5-bis(trifluoromethyl)benzyl alcohol has a reported melting point of 34-36 °C.

Experimental Protocols

While the specific experimental report for the determination of the boiling point of this compound is not detailed in the available literature, a general methodology for determining the boiling point of a liquid under reduced pressure is described below.

Determination of Boiling Point under Reduced Pressure

This method is employed for substances that decompose at their atmospheric boiling point.

Apparatus:

-

A distillation flask of appropriate size.

-

A thermometer.

-

A capillary tube sealed at one end.

-

A heating mantle or oil bath.

-

A vacuum pump and a manometer to measure the pressure.

Procedure:

-

A small amount of the liquid is placed in the distillation flask.

-

The thermometer is positioned such that the top of the bulb is level with the side arm of the flask.

-

A capillary tube, sealed at one end, is placed in the flask with the open end submerged in the liquid.

-

The system is connected to a vacuum pump, and the pressure is reduced to the desired value, as measured by the manometer.

-

The flask is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The boiling point is the temperature at which the stream of bubbles is continuous and vigorous, and the vapor and liquid are in equilibrium.

Logical Workflow: Synthesis of a Substituted Benzyl Alcohol

The following diagram illustrates a representative synthetic pathway for a substituted benzyl alcohol, based on common organic chemistry transformations. This provides a logical workflow for the preparation of compounds structurally related to this compound.

Caption: A generalized workflow for the synthesis of substituted benzyl alcohols.

References

Solubility characteristics of 2-(Trifluoromethoxy)benzyl alcohol in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)benzyl alcohol, a versatile intermediate in the pharmaceutical and agrochemical industries. Due to a lack of publicly available quantitative solubility data, this document focuses on a qualitative assessment based on the compound's molecular structure and the known properties of analogous compounds. Additionally, it outlines a detailed experimental protocol for determining solubility and presents relevant physicochemical data.

Introduction to this compound

This compound is a valuable building block in organic synthesis, primarily utilized for introducing the trifluoromethoxy (-OCF3) group into molecules. This functional group is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. While its synthetic utility is well-recognized, specific data on its solubility in various solvent systems is not extensively documented in scientific literature. Understanding these solubility characteristics is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide foundational information for handling, storage, and theoretical solubility considerations.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃O₂ | [1][2] |

| Molecular Weight | 192.14 g/mol | [1][2] |

| Appearance | White to almost white clear liquid | [3] |

| Boiling Point | 98 °C at 12 mmHg | [3] |

| Density | 1.33 g/mL | [3] |

| Refractive Index | n20D 1.45 | [3] |

Qualitative Solubility Assessment

While quantitative data is unavailable, a qualitative assessment of the solubility of this compound can be inferred from its molecular structure and by comparison with the known solubility of benzyl alcohol.

The molecule possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a larger, more nonpolar trifluoromethoxybenzyl moiety. The trifluoromethoxy group is known to increase lipophilicity. This dual character suggests that this compound will exhibit miscibility with a range of organic solvents and limited solubility in water.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the hydroxyl group should allow for some degree of solubility in polar protic solvents through hydrogen bonding. However, the bulky and lipophilic trifluoromethoxybenzyl group will likely limit its aqueous solubility. By comparison, benzyl alcohol has a moderate solubility in water (approximately 4 g/100 mL). It is anticipated that this compound will be less soluble in water than benzyl alcohol due to the increased molecular weight and the presence of the hydrophobic trifluoromethoxy group. It is expected to be miscible with alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): this compound is expected to be readily soluble in polar aprotic solvents. These solvents can interact with the polar hydroxyl group through dipole-dipole interactions without the competing hydrogen bonding network present in water.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The significant nonpolar character of the benzene ring and the trifluoromethoxy group suggests good solubility in nonpolar and weakly polar organic solvents. The trifluoromethoxy group, in particular, enhances lipophilicity, which would favor solubility in these types of solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, based on the equilibrium solubility method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined empirically.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Dilute the filtered saturated solution with a known volume of the corresponding solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for Solubility Determination.

Conclusion

References

The Trifluoromethoxy Group: A Strategic Tool for Modulating Compound Lipophilicity in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has emerged as a powerful tool for fine-tuning the physicochemical properties of drug candidates, most notably their lipophilicity. This guide provides a comprehensive overview of the role of the trifluoromethoxy group in modifying compound lipophilicity, offering quantitative data, detailed experimental protocols, and a logical workflow for its application in drug development.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group's influence on lipophilicity stems from its unique electronic and steric properties. It is strongly electron-withdrawing, a characteristic that can significantly alter the pKa of neighboring acidic or basic moieties and modulate interactions with biological targets.[1] However, it is the group's substantial contribution to lipophilicity that has garnered significant attention from medicinal chemists.[1][2]

Lipophilicity, commonly quantified by the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ability of a compound to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets, is directly linked to its lipophilicity.

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1][3] Its introduction into a molecule almost invariably increases lipophilicity.[4][5] This enhancement is attributed to the replacement of a metabolically more labile methoxy group with the robust trifluoromethoxy unit, which allows drug candidates to traverse lipid bilayers with greater efficiency.[1] This often leads to improved absorption and distribution, thereby positively impacting the overall bioavailability of a drug.[1]

Comparative Lipophilicity Data

To contextualize the impact of the trifluoromethoxy group, it is useful to compare its lipophilicity contribution to that of other common substituents. The Hansch lipophilicity parameter (π) is a measure of the hydrophobicity of a substituent relative to hydrogen. A positive π value indicates that the substituent is more hydrophobic than hydrogen.

| Substituent | Hansch Lipophilicity Parameter (π) | Reference |

| Hydrogen (H) | 0.00 | [4] |

| Methoxy (OCH3) | -0.02 | [3] |

| Fluorine (F) | +0.14 | [4] |

| Chlorine (Cl) | +0.71 | [4] |

| Trifluoromethyl (CF3) | +0.88 | [3][6] |

| Trifluoromethoxy (OCF3) | +1.04 | [1][3] |

As the table clearly illustrates, the trifluoromethoxy group possesses a significantly higher Hansch lipophilicity parameter compared to its methoxy analogue and even the trifluoromethyl group, making it a highly effective moiety for increasing a compound's lipophilicity.[1][3]

Experimental Protocols for Determining Lipophilicity

Accurate measurement of lipophilicity is crucial for understanding the potential pharmacokinetic behavior of a compound. The following are detailed methodologies for key experiments used to determine the octanol-water partition coefficient (logP).

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most direct method for logP determination.[7]

Protocol:

-

Solvent Preparation: Prepare n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4) and mutually saturate them by shaking them together for 24 hours, followed by separation.[8]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[4]

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask. The final concentration of the compound should be low enough to avoid saturation in either phase.

-

Seal the flask and shake it vigorously for a set period (e.g., 2 hours at a constant temperature, such as 25°C) to allow for the partitioning of the compound between the two phases.[1]

-

Let the mixture stand undisturbed overnight (approximately 16 hours) to ensure complete phase separation.[6]

-

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, ensuring no cross-contamination.[7]

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[7]

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

¹⁹F NMR Spectroscopy Method for Fluorinated Compounds

For compounds containing fluorine, ¹⁹F NMR spectroscopy offers a straightforward and accurate method for logP determination, which does not require UV activity of the compound.[6][9]

Protocol:

-

Sample Preparation:

-

In a flask, dissolve the fluorinated test compound and a fluorinated reference compound with a known logP value in a mixture of n-octanol and water (both HPLC grade).[6]

-

Stir the biphasic mixture at a constant temperature (e.g., 25°C) for 2 hours.[1]

-

Allow the mixture to equilibrate overnight for complete phase separation.[6]

-

-

Aliquot Collection: Carefully take an aliquot (e.g., 0.5 mL) from both the n-octanol and water layers and place them into separate NMR tubes.[1]

-

NMR Analysis:

-

Data Processing and Calculation:

-

Integrate the signals of the test compound and the reference compound in the spectra from both the octanol and water phases.

-

The logP of the test compound is calculated using the ratio of the integrals of the test and reference compounds in each phase, and the known logP of the reference compound. The use of a reference compound helps to eliminate systematic errors.[6]

-

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) provides a rapid and high-throughput indirect method for estimating logP values.[9][10]

Protocol:

-

System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration:

-

Inject a series of standard compounds with known logP values onto the HPLC system.

-

Determine the retention time (t_R_) and the dead time (t_0_) for each standard.

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.[9]

-

-

Sample Analysis:

-

Inject the test compound onto the same HPLC system under identical conditions.

-

Determine its retention time and calculate its capacity factor.

-

-

LogP Estimation: Use the calibration curve to determine the logP value of the test compound from its calculated capacity factor.[9]

Strategic Application in Drug Discovery: A Workflow

The decision to incorporate a trifluoromethoxy group is a strategic one in the drug discovery process. The following workflow illustrates the logical steps involved in leveraging the -OCF3 group to optimize compound lipophilicity.

Caption: Drug discovery workflow for lipophilicity modulation using the trifluoromethoxy group.

Conclusion

The trifluoromethoxy group is a valuable asset in the medicinal chemist's toolkit for rationally designing drug candidates with optimized pharmacokinetic properties. Its ability to significantly and predictably increase lipophilicity allows for the fine-tuning of a molecule's ability to cross biological membranes, ultimately impacting its bioavailability and efficacy. By understanding the physicochemical contributions of the -OCF3 group and employing robust experimental methods to quantify its effects, researchers can strategically deploy this functional group to accelerate the development of novel therapeutics.

References

- 1. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. scribd.com [scribd.com]

- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. agilent.com [agilent.com]

- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and storage guidelines for 2-(Trifluoromethoxy)benzyl alcohol

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-(Trifluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 175278-07-6), a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O₂ | [1][2] |

| Molecular Weight | 192.14 g/mol | [1][2] |

| Appearance | White to almost white clear liquid or fused solid | [1][3] |

| Boiling Point | 98 °C at 12 mmHg; 96-98°C at 12mm | [1][3] |

| Density | 1.33 g/cm³; 1.337±0.06 g/cm³ (Predicted) | [1][3] |

| Refractive Index | n20D 1.45; 1.4480 to 1.4520 | [1][3] |

| Flash Point | 96-98°C/12mm | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively documented in the provided search results, data for structurally similar compounds such as 2-(Trifluoromethyl)benzyl alcohol and 4-(Trifluoromethyl)benzyl alcohol indicate that they can cause skin, eye, and respiratory tract irritation.[4][5][6][7] Therefore, it is prudent to handle this compound with a high degree of caution.

GHS Hazard Statements for Structurally Similar Compounds:

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation[5]

-

H335: May cause respiratory irritation[5]

Precautionary Statements:

-

P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9]

-

P264: Wash skin thoroughly after handling.[10]

-

P271: Use only outdoors or in a well-ventilated area.[8][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[6][8]

Personal Protective Equipment

-

Eye and Face Protection: Chemical safety glasses or goggles that meet NIOSH (US) or EN 166 (EU) standards are mandatory. A full-face shield may be necessary when handling larger quantities.[8]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[8] Protective clothing, such as a lab coat, is required to prevent skin contact.[8]

-

Respiratory Protection: For low-level exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABE1P3D (EU EN 143) respirator is recommended.[8] Always use respirators and components tested and approved under appropriate government standards such as NIOSH or CEN.[4][8]

Handling and Storage

Safe Handling

-

Do not breathe vapors or mist.[4]

-

Wash hands thoroughly after handling and before breaks.[8]

-

Do not eat, drink, or smoke in the work area.[8]

-

Keep away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[8]

Storage

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][8]

-

Store away from incompatible materials.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]

-

If on Skin: Wash with plenty of water.[8] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice/attention.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] If eye irritation persists, get medical advice/attention.[8]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8] Do NOT induce vomiting without medical advice.[10]

Accidental Release Measures

-

Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[10] Ensure adequate ventilation.[10]

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[10]

-

Containment and Cleanup: Absorb the spill with inert material such as sand or vermiculite.[8] Place the material into a suitable, labeled container for disposal by approved specialists.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: In case of fire, toxic fumes may be emitted.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Protocols

The following are generalized protocols for the use of this compound in a research setting. These should be adapted to the specific requirements of your experiment and institutional safety policies.

Protocol for a Small-Scale Reaction

-

Preparation:

-

Ensure the work area within the chemical fume hood is clean and uncluttered.

-

Verify that an eyewash station and safety shower are accessible.

-

Assemble all necessary glassware and ensure it is clean and dry.

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

-

Reagent Handling:

-

Dispense the required amount of this compound in the fume hood.

-

Keep the container tightly closed when not in use.

-

Use a clean pipette or syringe for liquid transfer.

-

-

Reaction Setup:

-

Set up the reaction apparatus within the fume hood.

-

Add reagents to the reaction vessel in the order specified by the experimental procedure.

-

Ensure the reaction is adequately stirred and maintained at the correct temperature.

-

-

Work-up and Purification:

-

Quench the reaction carefully, being mindful of any potential exotherms.

-

Perform extractions and washes within the fume hood.

-

If purification is by column chromatography, pack and run the column in the fume hood.

-

-

Waste Disposal:

-

Dispose of all chemical waste, including solvents and reaction byproducts, in appropriately labeled hazardous waste containers.

-

Dispose of contaminated consumables (e.g., gloves, pipette tips) in a designated solid waste container.

-

-

Cleanup:

-

Clean all glassware thoroughly.

-

Wipe down the work surface in the fume hood.

-

Remove PPE and wash hands thoroughly with soap and water.

-

Stability and Reactivity

-

Reactivity: No unusual reactivity is known.[8]

-

Chemical Stability: The compound is stable under normal storage conditions.[8]

-

Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[8]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[4][6]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 175278-07-6 [chemicalbook.com]

- 3. 175278-07-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-(Trifluoromethyl)benzyl alcohol(346-06-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. keyorganics.net [keyorganics.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. aksci.com [aksci.com]

Methodological & Application

Application Notes and Protocols: 2-(Trifluoromethoxy)benzyl Alcohol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzyl alcohol is a valuable fluorinated building block in organic synthesis. The trifluoromethoxy (-OCF3) group imparts unique properties to molecules, including increased lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in the design of pharmaceuticals and agrochemicals.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to key synthetic intermediates and its potential applications in alkylation reactions.

Key Applications

The primary application of this compound in organic synthesis is its conversion to the more reactive 2-(trifluoromethoxy)benzyl halides, particularly the bromide. This transformation enables subsequent nucleophilic substitution reactions to introduce the 2-(trifluoromethoxy)benzyl group into a wide range of molecules. While direct alkylations using the alcohol are possible, they can be challenging, especially with electron-withdrawing groups on the aromatic ring.

Synthesis of 2-(Trifluoromethoxy)benzyl Bromide

2-(Trifluoromethoxy)benzyl bromide is a key intermediate for introducing the 2-(trifluoromethoxy)benzyl moiety. It can be synthesized from the corresponding alcohol using a variety of brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Reaction Scheme:

Caption: Synthesis of 2-(trifluoromethoxy)benzyl bromide.

Experimental Protocol:

This protocol is adapted from a procedure for the synthesis of the analogous 2-(trifluoromethyl)benzyl bromide.[1]

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene.

-

Cool the solution to 20-30°C.

-

Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous toluene dropwise to the stirred alcohol solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethoxy)benzyl bromide.

Quantitative Data (Expected):

While a specific yield for this exact reaction is not available in the searched literature, similar brominations of benzyl alcohols can be expected to proceed in good to excellent yields.

| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |

| 2-(Trifluoromethyl)benzyl alcohol | 2-(Trifluoromethyl)benzyl bromide | PBr₃ | Toluene | 2 | N/A |

| This compound | 2-(Trifluoromethoxy)benzyl bromide | PBr₃ | Toluene | 2 | Est. >80 |

Data for the trifluoromethoxy analog is an estimation based on the protocol for the trifluoromethyl analog.

N-Alkylation of Amines and Heterocycles